![molecular formula C18H22N4O4S B2481389 N-[4-({3-[(2,6-diméthylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phényl]acétamide CAS No. 2097899-16-4](/img/structure/B2481389.png)
N-[4-({3-[(2,6-diméthylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phényl]acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-({3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]acetamide is a complex organic compound often used in various scientific research fields. The structure of this compound involves a pyrrolidine ring and a phenylacetamide moiety, connected via a sulfonyl linkage. It exhibits unique chemical properties due to its multifaceted structure, making it valuable for numerous applications in chemistry, biology, and medicine.
Applications De Recherche Scientifique
N-[4-({3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]acetamide finds applications in:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Serves as a probe in biochemical assays to study enzyme activity or receptor binding.
Medicine: Investigated for potential therapeutic effects in treating various diseases due to its unique mechanism of action.
Industry: Utilized in materials science for the development of novel polymers and advanced materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of N-[4-({3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]acetamide generally involves a multi-step synthetic route. One common method starts with the reaction of 2,6-dimethylpyrimidine-4-ol with 3-pyrrolidinesulfonyl chloride under basic conditions to form the sulfonyl intermediate. This intermediate is then reacted with 4-aminophenylacetamide in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) to form the final product.
Industrial Production Methods
For industrial production, the process is usually scaled up with optimized reaction conditions to ensure high yield and purity. This often involves using continuous flow reactors, which allow for precise control over reaction parameters and efficient production rates. Solvent recycling and advanced purification techniques like crystallization or chromatography are employed to minimize waste and improve overall efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-({3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]acetamide can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions where the pyrrolidine or phenylacetamide moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, H2O2
Reducing Agents: LiAlH4, NaBH4
Nucleophiles: Various nucleophiles like halides, thiols, and amines
Major Products
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can result in the formation of sulfonates or sulfoxides, while reduction typically leads to amines or alcohols. Substitution reactions can yield a wide array of derivatives with varied functional groups.
Mécanisme D'action
The mechanism of action for N-[4-({3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical reactions. The pyrrolidine and phenylacetamide groups play crucial roles in this interaction, providing the necessary binding affinity and specificity.
Comparaison Avec Des Composés Similaires
N-[4-({3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds like:
N-[4-({3-[pyrrolidin-1-yl]sulfonyl}phenyl]acetamide: Lacks the pyrimidine moiety, leading to different reactivity and biological activity.
N-[4-({3-[(4-methylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]acetamide: Variation in the pyrimidine ring impacts its chemical behavior and interaction with molecular targets.
Propriétés
IUPAC Name |
N-[4-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-12-10-18(20-13(2)19-12)26-16-8-9-22(11-16)27(24,25)17-6-4-15(5-7-17)21-14(3)23/h4-7,10,16H,8-9,11H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTYHBGFNHYSKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

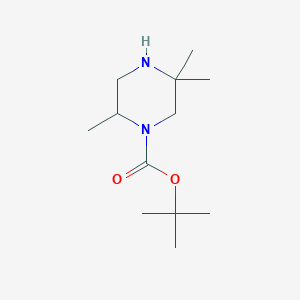

![methyl 10-(3-chlorophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate](/img/structure/B2481309.png)
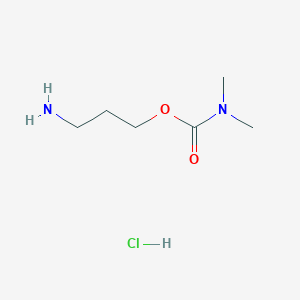
![Methyl 2-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetate](/img/structure/B2481312.png)

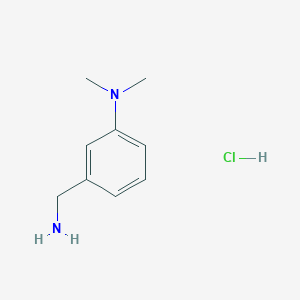
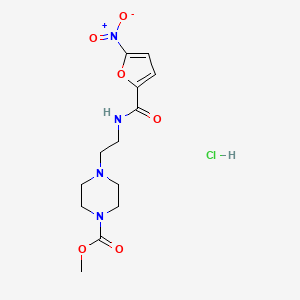

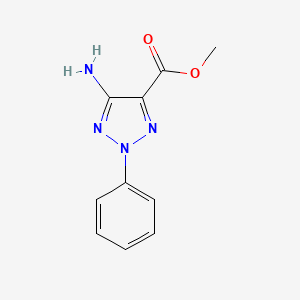
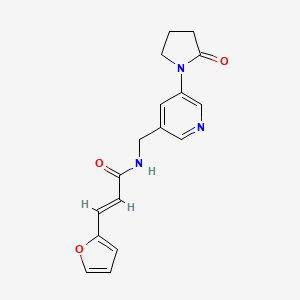
![5-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-2-(4-chlorophenyl)-4-methyl-1,3-thiazole](/img/structure/B2481324.png)
